4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it valuable in various chemical applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in borylation reactions .
Mode of Action
This compound is likely to interact with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is added to a molecule . This compound may also be involved in hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical transformations .
Result of Action
Its use in chemical reactions suggests that it can facilitate the formation of new bonds and the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a catalyst. The reaction is usually carried out under inert conditions to prevent oxidation. The process can be optimized by adjusting the temperature, solvent, and reaction time to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a boronic acid or other oxidized products.
Reduction: Reduction reactions can modify the boronic ester to yield different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the methylsulfanyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with a different aromatic substitution pattern.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boronic ester derivative with additional functional groups.
Uniqueness
The presence of the methylsulfanyl group in 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane imparts unique reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
4,4,5,5-Tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane (CAS No. 1016641-70-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.
Chemical Structure and Properties
The compound features a dioxaborolane ring structure, which is significant for its reactivity and biological activity. The molecular formula is C13H19BO3S, and it possesses unique substituents that influence its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acids with phenolic compounds under palladium-catalyzed conditions. The following general reaction scheme can be considered:
- Starting Materials : Boronic acid and substituted phenolic compound.
- Catalyst : Palladium (Pd) catalyst.
- Solvent : Commonly used solvents include dioxane or DMF.
- Conditions : Heating under reflux for several hours.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis through reactive oxygen species (ROS) generation.
- Case Study : A study evaluated the cytotoxic effects of various dioxaborolanes on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 12.5 | ROS Generation |
Control (Doxorubicin) | MCF-7 | 0.5 | DNA Intercalation |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens:
- Study Findings : In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it exhibits biological activity against cancer and microbial strains, it may also present cytotoxicity at higher concentrations.
Properties
CAS No. |
1899905-99-7 |
---|---|
Molecular Formula |
C14H21BO2S |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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